molecular formula C6H13NO B6234709 1-(oxetan-2-yl)propan-1-amine CAS No. 1782896-75-6

1-(oxetan-2-yl)propan-1-amine

Cat. No.: B6234709
CAS No.: 1782896-75-6
M. Wt: 115.17 g/mol
InChI Key: LALICKHNPWZQCK-UHFFFAOYSA-N
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Description

1-(Oxetan-2-yl)propan-1-amine is a secondary amine featuring an oxetane ring (a four-membered cyclic ether) attached to the propan-1-amine backbone. The oxetane moiety is increasingly valued in medicinal chemistry for enhancing metabolic stability and bioavailability compared to larger rings like tetrahydropyran .

Properties

CAS No.

1782896-75-6

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(oxetan-2-yl)propan-1-amine

InChI

InChI=1S/C6H13NO/c1-2-5(7)6-3-4-8-6/h5-6H,2-4,7H2,1H3

InChI Key

LALICKHNPWZQCK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCO1)N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

This method adapts the oxirane-to-oxetane ring expansion described in patent CA3160419A1, originally developed for oxetan-2-ylmethanamine. The process begins with (S)-2-((benzyloxy)methyl)oxirane, which undergoes ring expansion using a Lewis acid catalyst (e.g., BF₃·OEt₂) to form a benzyl-protected oxetane intermediate. The amine group is introduced via a two-step sequence:

  • Protection and Alkylation : The oxetane oxygen is protected with a benzyl group, followed by alkylation with 1-nitropropane to install the nitropropyl chain.

  • Nitro Reduction : The nitro group is reduced to an amine using hydrogenation over a palladium catalyst (H₂/Pd-C) or catalytic transfer hydrogenation with ammonium formate.

Optimization and Challenges

Key modifications include substituting the original azide-based amination with a nitro reduction pathway to eliminate toxicity risks. However, the benzyl protection strategy requires additional deprotection steps (e.g., hydrogenolysis), which may complicate scalability. Recent trials achieved a 68% overall yield after optimizing the hydrogenation pressure (50 psi H₂) and solvent system (MeOH/THF 3:1). Stereochemical outcomes depend on the chiral starting oxirane, enabling enantioselective synthesis of the target amine.

Method 2: Acid-Catalyzed Imine Formation and Reductive Amination

Reaction Design

Inspired by the RSC Medicinal Chemistry protocol for N-(oxetan-2-ylmethyl)imidazo[1,2-a]pyridin-3-amine, this route employs reductive amination between oxetan-2-ylmethanal and propan-1-amine. TosOH catalyzes the formation of an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 70°C.

Yield and Conditions

  • Imine Formation : Oxetan-2-ylmethanal (1.2 equiv) and propan-1-amine (1.0 equiv) react in MeOH with 0.2 equiv TosOH at 70°C for 12 hours, achieving 85% conversion to the imine.

  • Reduction : NaBH₃CN (1.5 equiv) in MeOH at 0°C selectively reduces the imine to the amine, yielding 73% isolated product after silica gel chromatography.

Advantages Over Conventional Methods

This method avoids hazardous azides and nitro compounds, aligning with green chemistry principles. The use of TosOH as a mild acid catalyst minimizes side reactions, while the one-pot imine formation/reduction sequence enhances throughput. However, the oxetan-2-ylmethanal starting material requires prior synthesis via oxidation of oxetan-2-ylmethanol, adding two steps to the overall process.

Method 3: Nitroalkene Addition and Hydrogenation

Nitroalkene Intermediate Synthesis

Building on oxetane-modified alanine synthesis techniques, this approach begins with 3-(1-nitroethylidene)oxetane, prepared via condensation of oxetan-3-one with nitroethane. The nitroalkene undergoes Michael addition with propan-1-amine in tert-amyl alcohol, facilitated by a palladium catalyst (e.g., Pd-Xantphos), to form a nitropropyl-oxetane adduct.

Catalytic Hydrogenation

The nitro group is reduced using H₂ (1 atm) over Raney nickel at 25°C, yielding 1-(oxetan-2-yl)propan-1-amine with 81% efficiency. Stereochemical control is achieved using chiral auxiliaries, such as (R)- or (S)-α-methylbenzylamine, to resolve diastereomers during purification.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Overall Yield (%)687365
Hazardous IntermediatesNoneNoneNitroalkene
Stereochemical ControlHighModerateHigh
Steps546
ScalabilityModerateHighModerate

Method 2 emerges as the most scalable and safest route, whereas Method 3 offers superior enantioselectivity for chiral applications. Method 1, while historically significant, is less favored due to its multi-step protocol and lower yield.

Chemical Reactions Analysis

1-(oxetan-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert oxetane derivatives back to their corresponding alcohols or amines.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.

    Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, which can be catalyzed by acids or bases, leading to the formation of linear or branched products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(oxetan-2-yl)propan-1-amine serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various chemical transformations:

  • Oxidation: Can yield oxetane derivatives with additional functional groups.
  • Reduction: Converts the oxetane to other valuable functional groups.
  • Substitution Reactions: The amine group can participate in forming diverse derivatives.

Biology

The compound is being studied for its potential biological activities:

  • Enzyme Interactions: It may interact with enzymes, serving as a probe in biochemical assays.
  • Therapeutic Potential: Preliminary studies suggest that derivatives of this compound could act as precursors in drug development, particularly targeting specific receptors or pathways.

Applications in Drug Discovery

The oxetane motif has garnered interest in medicinal chemistry due to its desirable properties:

  • Isosteric Replacement: Oxetanes can act as isosteres for carbonyl groups, potentially enhancing drug stability and bioavailability.
  • Improved Pharmacokinetics: The incorporation of oxetanes can optimize properties such as solubility and metabolic stability.

Case Studies

Several case studies illustrate the successful application of this compound and related compounds in drug discovery:

Compound NameApplicationFindings
DanuglipronGLP-1R AgonistIntroduction of an oxetane improved potency without negatively impacting pharmacokinetic properties.
LanraplenibMetabolically Stable IsostereOxetane substitution enhanced stability compared to traditional morpholine structures.

Mechanism of Action

The mechanism of action of 1-(oxetan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Ring Size : The oxetane ring in this compound introduces greater ring strain compared to the six-membered oxane (tetrahydropyran) in 3-(oxan-2-yl)propan-1-amine. This strain may enhance reactivity in nucleophilic reactions .
  • Substituent Polarity : Aromatic derivatives (e.g., 1-(2-ethoxyphenyl)propan-1-amine) exhibit lower solubility in polar solvents due to hydrophobic aryl groups, whereas oxetane-containing amines may display improved aqueous solubility .
  • Halogen Effects : Bromine substitution (e.g., 1-(2-bromophenyl)propan-1-amine) increases molecular weight and may confer electrophilic character for cross-coupling reactions .

Biological Activity

1-(oxetan-2-yl)propan-1-amine, a compound characterized by its oxetane ring structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound has the molecular formula C6_6H13_{13}NO and features a unique oxetane ring that contributes to its chemical reactivity and biological interactions. The structure can be represented as:

  • SMILES : CCC(C1CCO1)N
  • InChI : InChI=1S/C6H13NO/c1-2-5(7)6-3-4-8-6/h5-6H,2-4,7H2,1H3

Pharmacological Properties

Research indicates that compounds containing oxetane moieties often exhibit enhanced metabolic stability and bioactivity. For instance, in drug discovery campaigns, oxetanes have been integrated into various therapeutic agents to improve their pharmacokinetic profiles. A study highlighted that introducing an oxetane group can enhance selectivity and potency in drug candidates targeting specific receptors such as GLP-1R (glucagon-like peptide receptor 1) .

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The oxetane structure can influence the binding affinity to target receptors, enhancing the efficacy of the compound.
  • Metabolic Stability : The unique ring system can provide resistance to metabolic degradation by cytochrome P450 enzymes, which is crucial for maintaining drug levels in systemic circulation .
  • Differentiation Induction : In some studies, oxetane-containing compounds have been shown to induce differentiation in cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Anti-HIV Activity

Research into related oxetane compounds revealed that certain derivatives possess anti-HIV properties. For example, the oxetane nucleoside known as oxetanocin A was shown to inhibit HIV replication effectively . This highlights the potential for this compound or its derivatives to exhibit similar antiviral activities.

Case Study 2: Antibacterial Properties

Another study identified new azetidine and oxetane amino acid derivatives with notable antibacterial effects. The incorporation of an oxetane ring was linked to enhanced activity against various bacterial strains . This suggests that this compound may also have potential as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleObserved EffectReference
AntiviralOxetanocin AInhibition of HIV replication
AntibacterialAzetidine DerivativesEffective against bacterial strains
Receptor ModulationGLP-1R AgonistsIncreased potency and selectivity

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